3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
The compound “3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” has a CAS Number of 148777-84-8 and a molecular weight of 168.16 .
Synthesis Analysis
The synthesis of related compounds, such as 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, has been achieved on a multigram scale in a cost-efficient manner . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis
The InChI code for the compound is 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound has been involved in multicomponent reactions with aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in acidic medium . The reaction in acetic acid led to the formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo .Physical and Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 168.16 .Scientific Research Applications
1. Synthesis of Oxygen and Nitrogen Heterocyclic Triones
Research demonstrates the use of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid in the synthesis of oxygen and nitrogen heterocyclic triones. This involves 1,3-dipolar cycloaddition of nitrile oxides with enamines leading to isoxazole-4-carboxylates, which are further processed to produce various trionic compounds (Jones et al., 1998), (Jones et al., 1999).
2. Development of Pyrazolopyrimidines and Pyrazolopyridines
The compound has been utilized in the formation of various heterocyclic compounds such as 7-aryl-2-methyl-6,7-dihydropyrazolo[1,5-a]-pyrimidin-5(4H)-ones and 4-aryl-3,5-dimethyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridines. These processes involve reactions with different carboxylic acid derivatives and are significant in heterocyclic chemistry (Lipson et al., 2006).
3. Synthesis of Energetic Materials
A study highlighted the synthesis of a pyridine-based energetic material, utilizing a derivative of this compound. This involved the formation of a tricyclic compound with notable properties such as high density and good detonation characteristics, relevant in the field of materials science (Ma et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to act as mimetics for adenine, binding to atp-binding sites of proteins .
Mode of Action
It’s suggested that tetrahydropyrazolo[1,5-a]pyrimidine derivatives can interact with atp-binding sites of proteins, potentially altering their function .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability , which could impact their bioavailability.
Result of Action
Similar compounds have been found to inhibit the replication of hepatitis b virus (hbv) in an aav mouse model .
Action Environment
Similar compounds have been found to retain their ester functionality under certain conditions .
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)6-7(11(14)15)5-3-1-2-4-10(5)9-6/h1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUHHCMMBICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160955 | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459157-33-6 | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459157-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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